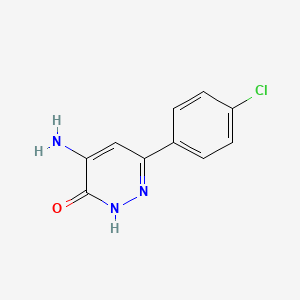

4-amino-6-(4-chlorophenyl)pyridazin-3(2{H})-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one, or 4-ACP, is an organic compound belonging to the pyridazinone class of heterocyclic compounds. It is a white crystalline solid at room temperature, and has a molecular weight of 266.6 g/mol. 4-ACP is a versatile compound that can be used in a variety of applications, from synthesis to drug development.

Aplicaciones Científicas De Investigación

Anti-Fibrosis Activity

The pyrimidine moiety in 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one plays a crucial role in its anti-fibrotic properties. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Antimicrobial Properties

Pyrimidine derivatives, including 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one, have been reported to possess antimicrobial activity. Their ability to inhibit microbial growth makes them valuable in the fight against infections caused by bacteria, fungi, and other pathogens .

Antiviral Effects

Similar to its antimicrobial properties, this compound may exhibit antiviral effects. Researchers have explored pyrimidine derivatives as potential antiviral agents, and 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one could contribute to this field .

Antitumor Potential

Pyrimidine-containing compounds have shown promise as antitumor agents. Although specific studies on 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one are limited, its structural features suggest potential antitumor activity. Further investigations are warranted to explore its effects on cancer cells .

Other Biological Activities

Beyond the mentioned applications, pyrimidine derivatives have been implicated in various biological processes, including enzyme inhibition, receptor modulation, and metabolic pathways. While direct evidence for 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one in these areas is scarce, its pyrimidine core provides a foundation for further exploration .

Drug Development

Given its diverse pharmacological activities, researchers may consider 4-amino-6-(4-chlorophenyl)pyridazin-3(2H)-one as a scaffold for drug development. By modifying its structure, scientists can create novel compounds with improved efficacy and reduced side effects .

Propiedades

IUPAC Name |

5-amino-3-(4-chlorophenyl)-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-6(2-4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLWBWXNDQKMQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)C(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2434237.png)

![3-[(4-bromophenyl)sulfanyl]-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2434244.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2434254.png)